molecular formula C25H17N3O5 B402438 4-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B402438
M. Wt: 439.4g/mol
InChI Key: QVEIEDFDOGVHIH-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including methoxy, naphthyl, benzooxazole, and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzooxazole ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Naphthyl group introduction: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction.

    Methoxy group addition: The methoxy group can be introduced through methylation using methyl iodide and a base.

    Nitro group introduction: The nitro group can be added via nitration using a mixture of concentrated nitric and sulfuric acids.

    Amide bond formation: The final step involves coupling the benzooxazole derivative with the nitrobenzamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: 4-Hydroxy-N-(2-naphthalen-1-yl-benzooxazol-5-yl)-3-nitro-benzamide.

    Reduction: 4-Methoxy-N-(2-naphthalen-1-yl-benzooxazol-5-yl)-3-amino-benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving benzamides.

    Medicine: Potential pharmacological agent with applications in treating diseases.

    Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the benzooxazole ring may interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(2-naphthalen-1-yl)-benzamide: Lacks the nitro and benzooxazole groups.

    4-Methoxy-N-(benzooxazol-5-yl)-3-nitro-benzamide: Lacks the naphthyl group.

    N-(2-naphthalen-1-yl-benzooxazol-5-yl)-3-nitro-benzamide: Lacks the methoxy group.

Uniqueness

The presence of all these functional groups in 4-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H17N3O5

Molecular Weight

439.4g/mol

IUPAC Name

4-methoxy-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)-3-nitrobenzamide

InChI

InChI=1S/C25H17N3O5/c1-32-23-11-9-16(13-21(23)28(30)31)24(29)26-17-10-12-22-20(14-17)27-25(33-22)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,26,29)

InChI Key

QVEIEDFDOGVHIH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

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